![molecular formula C18H14ClNO B1345072 2-([1,1'-Biphenyl]-2-yloxy)-3-chloroaniline CAS No. 946772-53-8](/img/structure/B1345072.png)
2-([1,1'-Biphenyl]-2-yloxy)-3-chloroaniline
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
The compound “2-([1,1’-Biphenyl]-2-yloxy)-3-chloroaniline” is a complex organic molecule that contains a biphenyl group, an ether group, and an aniline group. The biphenyl group consists of two phenyl rings connected by a single bond . The ether group is an oxygen atom connected to two carbon atoms. The aniline group consists of an amino group (-NH2) attached to a phenyl ring .
Molecular Structure Analysis
The molecular structure of this compound would be determined by the arrangement of these groups in space. The biphenyl group could potentially exhibit rotation around the single bond connecting the two phenyl rings, resulting in different conformations .Chemical Reactions Analysis
The reactivity of this compound would be influenced by the presence of the ether and aniline groups. The ether group is generally quite stable but can be cleaved under acidic conditions. The aniline group can undergo various reactions, including acylation and diazotization .Physical And Chemical Properties Analysis
The physical and chemical properties of this compound would be influenced by its molecular structure. These could include its melting and boiling points, solubility in various solvents, and stability under different conditions .Wissenschaftliche Forschungsanwendungen
Peroxidase Action Studies
Research by Holland and Saunders (1968) in the field of peroxidase action revealed insights into the oxidation process of related chloroaniline compounds, highlighting the production of specific oxidation products under certain conditions. Their work provides a foundational understanding of the chemical behavior of similar compounds in oxidative environments (Holland & Saunders, 1968).
DNA Adduct Formation
Segerbäck and Kadlubar (1992) explored the formation of DNA adducts with 4,4'-Methylenebis(2-chloroaniline), revealing the process of metabolic activation and adduct formation, which is critical in understanding the genotoxic potential of similar compounds (Segerbäck & Kadlubar, 1992).
Antimicrobial Activity
Patel, Nimavat, Vyas, and Patel (2011) conducted a study on derivatives of chloroaniline, highlighting their antimicrobial activity against various bacterial species. This research indicates potential applications of similar compounds in antimicrobial treatments (Patel et al., 2011).
Photolysis Studies
Guizzardi et al. (2001) investigated the photolysis of 4-chloroaniline, providing insights into the behavior of similar compounds under light exposure. Their findings on the reactivity of the resulting photoproducts contribute to the understanding of the environmental fate and photochemical behavior of related compounds (Guizzardi et al., 2001).
Chemical Wastewater Treatment
Wang and Wang (2021) explored the use of ionizing radiation technology in the degradation of chloroaniline in chemical wastewater. This study demonstrates the potential of advanced treatment processes for effectively removing similar pollutants from wastewater (Wang & Wang, 2021).
Soil Herbicide Residue Studies
Bordeleau, Rosen, and Bartha (1972) investigated the transformation of chloroaniline moieties in soil, specifically their conversion into stable chloroazobenzene residues by peroxidases. This research offers valuable information on the environmental impact and degradation pathways of related herbicides (Bordeleau et al., 1972).
Wirkmechanismus
Target of Action
Biphenyl derivatives have been reported to act as inhibitors ofPD-1/PD-L1 , a key pathway involved in immune response regulation
Mode of Action
If we consider the potential interaction with pd-1/pd-l1 as suggested above, the compound could potentially inhibit the interaction between pd-1 and pd-l1, thereby enhancing the immune response against cancer cells . Again, this is speculative and would need to be confirmed with experimental data.
Biochemical Pathways
Inhibition of PD-1/PD-L1 interaction can prevent the ‘immune checkpoint’ activity of cancer cells, allowing the immune system to recognize and attack them .
Pharmacokinetics
Biphenyl derivatives are known for their oral bioavailability, high tumor penetration, and better pharmacokinetic properties . These properties suggest that the compound could have a favorable pharmacokinetic profile, but this would need to be confirmed with experimental data.
Result of Action
If the compound does indeed act as a pd-1/pd-l1 inhibitor, it could potentially enhance the immune system’s ability to recognize and destroy cancer cells .
Safety and Hazards
Zukünftige Richtungen
Eigenschaften
IUPAC Name |
3-chloro-2-(2-phenylphenoxy)aniline |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H14ClNO/c19-15-10-6-11-16(20)18(15)21-17-12-5-4-9-14(17)13-7-2-1-3-8-13/h1-12H,20H2 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
LMJDJSGJVDJCEJ-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)C2=CC=CC=C2OC3=C(C=CC=C3Cl)N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H14ClNO |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
295.8 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
2-([1,1'-Biphenyl]-2-yloxy)-3-chloroaniline | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

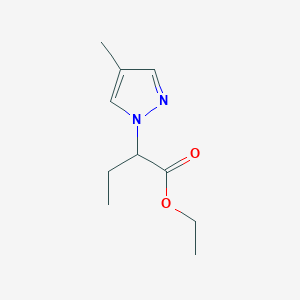
![1-methyl-1H-furo[3,4-c]pyrazole-4,6-dione](/img/structure/B1344993.png)

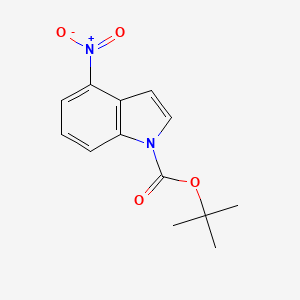
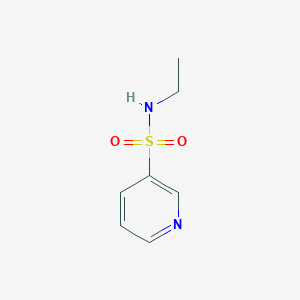
![3-[(2R*,6S*)-2,6-Dimethyl-4-morpholinyl]-1-propanamine](/img/structure/B1345004.png)
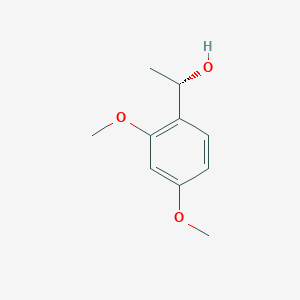
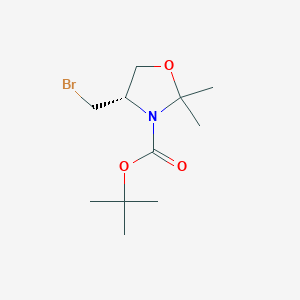
![N-{[2-(4-acetyl-1-piperazinyl)-6-methyl-3-quinolinyl]methyl}-N-[2-(1-cyclohexen-1-yl)ethyl]cyclopropanecarboxamide](/img/structure/B1345015.png)

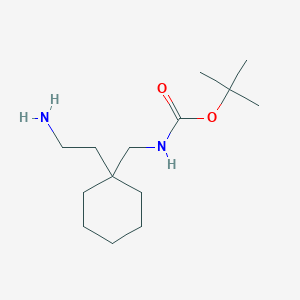
![4-Boc-7-Methyl-2,3,4,5-tetrahydro-1H-benzo[e][1,4]diazepine](/img/structure/B1345021.png)

